molecular formula C14H19NO2 B13867561 Methyl phenidate D10

Methyl phenidate D10

Cat. No.: B13867561
M. Wt: 243.37 g/mol
InChI Key: DUGOZIWVEXMGBE-CBLSNNQRSA-N
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Description

Methyl phenidate D10 is a stable isotope-labeled compound of methylphenidate, commonly used in scientific research. It is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is known for its ability to increase the levels of dopamine and norepinephrine in the brain, thereby improving attention and focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl phenidate D10 involves the incorporation of deuterium atoms into the methylphenidate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated piperidine with phenylacetyl chloride in the presence of a base, followed by esterification with deuterated methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Methyl phenidate D10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl phenidate D10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Methyl phenidate D10 exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The compound primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking their activity and prolonging the action of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This makes it an invaluable tool in studies requiring high sensitivity and specificity, such as metabolic and pharmacokinetic investigations .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

243.37 g/mol

IUPAC Name

methyl 2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D,13D

InChI Key

DUGOZIWVEXMGBE-CBLSNNQRSA-N

Isomeric SMILES

[2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Origin of Product

United States

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